molecular formula C15H20N2O B7480248 N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide

Katalognummer B7480248
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: HVXNKOKFJHWIGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of drugs called GABAergic agents, which modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Wirkmechanismus

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide acts by inhibiting the activity of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission and a reduction in neuronal excitability.
Biochemical and physiological effects:
N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which leads to increased GABAergic neurotransmission and a reduction in neuronal excitability. This, in turn, leads to a reduction in drug-seeking behavior, as well as antidepressant and anxiolytic effects. Furthermore, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to reduce seizure activity in animal models of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of GABA-T, which makes it a useful tool for studying the role of GABA in the brain. However, there are also some limitations to its use in lab experiments. N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its effects on other neurotransmitter systems in the brain are not well understood, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine the optimal dosing regimen and treatment duration for N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide in addiction. Another area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine the mechanisms underlying its antidepressant and anxiolytic effects. Finally, further studies are needed to determine the safety and efficacy of N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide in humans, as well as its potential for use in other neurological disorders.

Synthesemethoden

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide can be synthesized using a multi-step process, starting with commercially available starting materials. The synthesis involves several key steps, including the preparation of the cyclobutane ring, the coupling of the pyrrolidine ring, and the introduction of the carboxamide moiety.

Wissenschaftliche Forschungsanwendungen

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been studied extensively for its potential therapeutic applications in various neurological disorders, including addiction, depression, anxiety, and epilepsy. It has been shown to be effective in reducing drug-seeking behavior and relapse in preclinical models of addiction. In addition, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively. Furthermore, N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide has been investigated as a potential treatment for epilepsy, as it has been shown to reduce seizure activity in animal models.

Eigenschaften

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(12-6-5-7-12)16-13-8-1-2-9-14(13)17-10-3-4-11-17/h1-2,8-9,12H,3-7,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXNKOKFJHWIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyrrolidin-1-ylphenyl)cyclobutanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.